Sphydrofuran

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

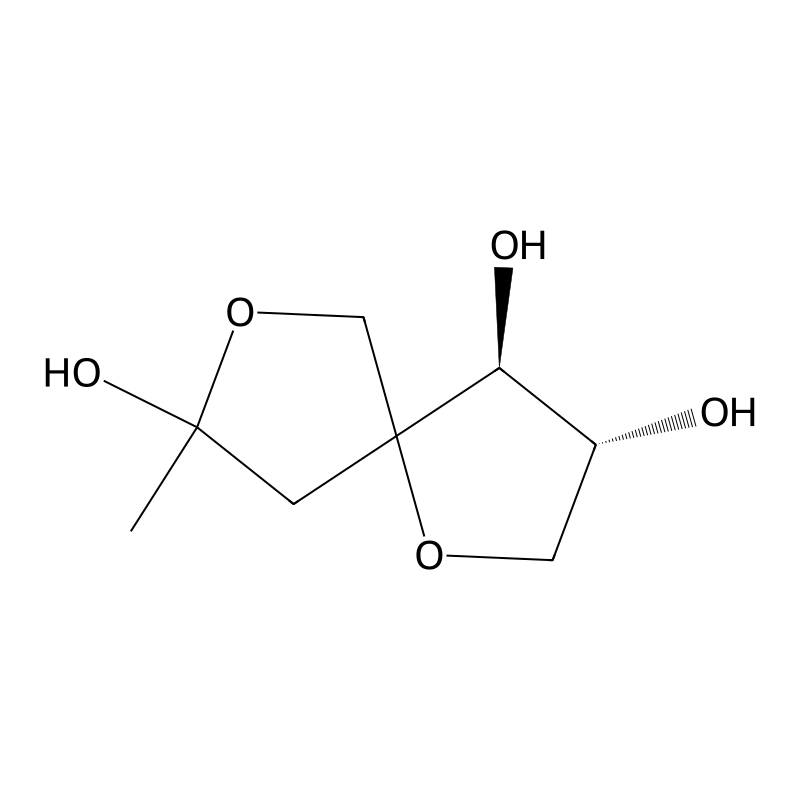

Sphydrofuran is a specialized organic compound derived from the furan family, characterized by its unique structure and properties. It is a bicyclic compound that features a furan ring fused with a cyclopentane ring, resulting in a distinctive molecular architecture. The chemical formula for sphydrofuran is , and it exhibits notable characteristics such as being colorless and having a pleasant odor. Sphydrofuran is primarily studied for its potential applications in medicinal chemistry and as a building block for various synthetic pathways.

- Electrophilic Aromatic Substitution: Sphydrofuran can undergo electrophilic substitution due to the electron-rich nature of the furan ring.

- Nucleophilic Addition: The carbonyl functionalities in sphydrofuran can react with nucleophiles, leading to various derivatives.

- Cycloaddition Reactions: Sphydrofuran can also engage in cycloaddition reactions, particularly with dienophiles, leading to the formation of complex cyclic structures.

These reactions highlight the versatility of sphydrofuran in organic synthesis and its potential utility in developing new compounds.

Research indicates that sphydrofuran exhibits various biological activities. Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in pharmaceutical applications. Additionally, its structural similarity to other bioactive compounds suggests potential interactions with biological targets, although comprehensive studies are needed to elucidate its exact mechanisms of action and therapeutic efficacy.

Sphydrofuran can be synthesized through several methods:

- Chemoenzymatic Synthesis: A notable approach involves using enzymes to catalyze reactions starting from achiral precursors. This method allows for the introduction of stereocenters effectively, yielding sphydrofuran with high selectivity .

- Total Synthesis: Various total synthesis routes have been developed, often employing multiple steps that include protecting group strategies and selective functionalizations . These methods showcase the compound's synthetic accessibility and the potential for modification.

Sphydrofuran has potential applications in several fields:

- Medicinal Chemistry: Its unique structure positions it as a candidate for drug development, particularly in creating new antimicrobial agents.

- Material Science: Due to its chemical properties, sphydrofuran may be explored as a precursor for novel materials or polymers.

- Organic Synthesis: It serves as an important intermediate in synthesizing more complex organic molecules.

Sphydrofuran shares structural similarities with several other compounds, which can be compared based on their chemical properties and biological activities:

| Compound Name | Structure Type | Notable Properties | Unique Aspects |

|---|---|---|---|

| Tetrahydrofuran | Cyclic Ether | Solvent properties; polymer precursor | More polar; widely used industrially |

| Furan | Heterocyclic Compound | Aromatic properties | Simpler structure; less reactive |

| Dihydrofuran | Saturated Furan | Less stable than sphydrofuran | Fewer functional groups |

| 2-Methylfuran | Methylated Furan | Higher boiling point | Increased stability |

Sphydrofuran's uniqueness lies in its bicyclic structure, which provides distinct reactivity patterns compared to these similar compounds. Its specific applications and biological activities further differentiate it within this group.

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Usui T, Umezawa S, Tsuchiya T, Naganawa H, Takeuchi T. A new microbial metabolite, sphydrofuran. II. The structure of sphydrofuran. J Antibiot (Tokyo). 1971 Feb;24(2):93-106. PubMed PMID: 5549387.

3: Umezawa S, Usui T, Umezawa H, Tsuchiya T, Takeuchi T. A new microbial metabolite, sphydrofuran. I. Isolation and the structure of a hydrolysis product. J Antibiot (Tokyo). 1971 Feb;24(2):85-92. PubMed PMID: 4323586.

4: van Kalkeren HA, van Rootselaar S, Haasjes FS, Rutjes FP, van Delft FL. Protective group-free synthesis of 3,4-dihydroxytetrahydrofurans from carbohydrates: formal total synthesis of sphydrofuran. Carbohydr Res. 2012 Nov 15;362:30-7. doi: 10.1016/j.carres.2012.09.004. Epub 2012 Sep 11. PubMed PMID: 23069485.

5: Yu P, Yang Y, Zhang ZY, Mak TC, Wong HN. Total Synthesis of Sphydrofuran, Secosyrins and Syributins. J Org Chem. 1998 Jan 9;63(1):209. PubMed PMID: 11674069.